Cas no 784-94-1 (4-Amino-N-methyl-N-phenylbenzamide)

4-Amino-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by its amino and phenyl substituents, which confer unique chemical properties for applications in organic synthesis and pharmaceutical research. The compound's structure, featuring both an amide linkage and aromatic systems, makes it a versatile intermediate in the development of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile enhance its utility in selective functionalization reactions. The presence of the amino group allows for further derivatization, enabling the synthesis of more complex architectures. This compound is particularly valuable in medicinal chemistry for the design of potential therapeutic agents, owing to its balanced lipophilicity and hydrogen-bonding capacity.
4-Amino-N-methyl-N-phenylbenzamide structure
784-94-1 structure
Product Name:4-Amino-N-methyl-N-phenylbenzamide
CAS No:784-94-1
MF:C14H14N2O
MW:226.273763179779
CID:1075398
PubChem ID:4306081
Update Time:2025-05-27

4-Amino-N-methyl-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-N-methyl-N-phenylbenzamide
    • 4-AMINO-N-METHYL-N-PHENYL-BENZAMIDE
    • N-methyl-N-(4-aminobenzoyl)aniline
    • CRHKLAPXNLGNBS-UHFFFAOYSA-N
    • SCHEMBL7373511
    • Oprea1_000993
    • BB 0242868
    • HMS1607O04
    • SR-01000389437-1
    • SR-01000389437
    • 784-94-1
    • Benzamide, 4-amino-N-methyl-N-phenyl-
    • DTXSID70401767
    • AKOS000131687
    • STK864412
    • G90474
    • MDL: MFCD00447048
    • Inchi: 1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3
    • InChI Key: CRHKLAPXNLGNBS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.11072
  • Monoisotopic Mass: 226.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33

4-Amino-N-methyl-N-phenylbenzamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Amino-N-methyl-N-phenylbenzamide Pricemore >>

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Additional information on 4-Amino-N-methyl-N-phenylbenzamide

Recent Advances in the Study of 4-Amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1)

4-Amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

A recent study published in the Journal of Medicinal Chemistry investigated the synthesis and optimization of 4-Amino-N-methyl-N-phenylbenzamide derivatives. The researchers employed a combination of computational modeling and high-throughput screening to identify derivatives with enhanced binding affinity to target proteins. The study highlighted the compound's versatility as a building block for designing inhibitors of key enzymes involved in inflammatory pathways.

In another breakthrough, a team from the University of Cambridge reported the use of 4-Amino-N-methyl-N-phenylbenzamide as a core structure for developing selective kinase inhibitors. Their work, published in Nature Chemical Biology, demonstrated that modifications at the amino and phenyl groups could significantly alter the compound's selectivity profile, opening new avenues for targeted cancer therapies.

Pharmacokinetic studies have also made progress in understanding the metabolic fate of 4-Amino-N-methyl-N-phenylbenzamide. Research published in Drug Metabolism and Disposition revealed that the compound undergoes extensive hepatic metabolism, primarily through cytochrome P450-mediated oxidation. These findings are crucial for optimizing dosing regimens in potential clinical applications.

The compound's safety profile has been evaluated in recent toxicological studies. Data from in vitro and in vivo models suggest that 4-Amino-N-methyl-N-phenylbenzamide exhibits a favorable toxicity profile at therapeutic concentrations, with no significant off-target effects observed in comprehensive panel screening. However, researchers caution that further studies are needed to fully assess its long-term safety.

Emerging applications in neurodegenerative diseases have also been explored. A 2023 study in ACS Chemical Neuroscience demonstrated that certain derivatives of 4-Amino-N-methyl-N-phenylbenzamide could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease, suggesting potential for CNS-targeted drug development.

From a chemical perspective, advances in green chemistry approaches have been made for the sustainable synthesis of 4-Amino-N-methyl-N-phenylbenzamide. Recent work published in Green Chemistry described a catalytic method that reduces waste generation and improves atom economy in the compound's production, addressing important environmental concerns in pharmaceutical manufacturing.

In conclusion, the body of research on 4-Amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1) continues to grow, revealing its multifaceted potential in drug discovery and development. While challenges remain in optimizing its pharmacological properties, the compound's structural flexibility and demonstrated biological activities make it a promising candidate for future therapeutic applications across multiple disease areas.

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